Sodium sulfide nonahydrate

Description

Properties

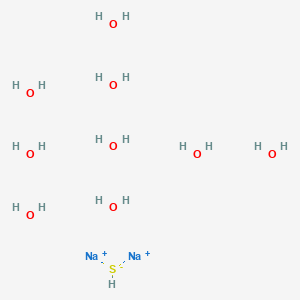

IUPAC Name |

disodium;sulfanide;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.9H2O.H2S/h;;10*1H2/q2*+1;;;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYWDWSKWUEDSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H19Na2O9S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858820 | |

| Record name | Sodium sulfide nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313-84-4 | |

| Record name | Sodium sulfide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of sodium sulfide nonahydrate for research

Physicochemical Properties of Sodium Sulfide Nonahydrate ( ): A Technical Guide for Research Applications

Executive Summary: The Stability Paradox

Sodium sulfide nonahydrate (

The Research Trap: Many experimental errors in

This guide provides the physicochemical grounding and rigorous protocols required to use

Fundamental Physicochemical Profile[1][2]

The nonahydrate form is the most common commercial grade due to the extreme instability of the anhydrous salt.

| Property | Value / Description | Research Implication |

| Formula | MW Calculation: Must use 240.18 g/mol , not the anhydrous weight (78.04 g/mol ).[1][2][3][4] | |

| Appearance | Colorless to slightly yellow tetragonal crystals | Purity Indicator: Deep yellow or brown coloration indicates significant polysulfide contamination. |

| Melting Point | ~50 °C (Decomposes) | Do not heat to dry. Fusion accelerates oxidation. |

| Solubility | ~18 g/100 mL ( | Highly soluble, but dissolution is endothermic. |

| Density | 1.43 g/cm³ | - |

| Hygroscopicity | Deliquescent | Crystals will liquefy in humid air within minutes. Weigh rapidly. |

| Odor | Rotten eggs (Threshold: 0.00047 ppm) | Safety Warning: Olfactory fatigue occurs rapidly. Do not rely on smell for safety.[5] |

Aqueous Chemistry & Speciation

Understanding the speciation of sulfide in solution is critical for drug development, particularly when modeling physiological delivery.

The Hydrolysis Mechanism

Sodium sulfide is a salt of a strong base (

Consequently, a solution of

The pH Trap: vs.

At physiological pH (7.4), the "sulfide" ion (

-

(

-

(

Implication: At pH 7.4, the ratio is approximately 30%

Figure 1: Sulfur speciation dynamics.[9] Note that

Stability & Oxidation Kinetics

The most common contaminant in "research grade" sodium sulfide is sodium polysulfide (

The Color Indicator

-

Pale Yellow: Mild oxidation (presence of

). -

Dark Yellow/Orange: Significant polysulfide contamination.

-

Brown/Black Crust: Severe oxidation + metal sulfide impurities. Discard.

Oxidation Pathway

In aqueous solution, oxidation is catalyzed by trace transition metals (Fe, Cu) and proceeds through a complex pathway yielding thiosulfate and sulfate.

Figure 2: Oxidative degradation pathway. The formation of polysulfides is the first sign of reagent failure.

Critical Experimental Protocols

Protocol A: Preparation of High-Purity Stock Solutions

Objective: Create a stock solution free from oxidation products. Pre-requisite: All water used must be deoxygenated (degassed).

Step-by-Step Methodology:

-

Deoxygenate Solvent: Purge high-purity water (Milli-Q) with Nitrogen (

) or Argon gas for at least 30 minutes. -

Crystal Selection & Washing (The "Pro" Step):

-

Weighing: Weigh the washed crystals immediately.

-

Dissolution: Dissolve in the degassed water inside a septum-sealed vial.

-

Headspace: Flush the headspace with

to prevent atmospheric oxidation.

Storage: Use immediately. If storage is necessary, freeze at -20°C in aliquots with zero headspace. Never store dilute solutions (>1 day).

Figure 3: Workflow for preparing research-grade sulfide stock solutions.

Protocol B: Standardization via Iodometric Titration

Because

-

Reagents: 0.025 N Iodine solution (

), 0.025 N Sodium Thiosulfate ( -

Procedure:

-

Calculation:

[1]

Safety & Toxicology

-

Release: Contact with acid (even weak acids) releases hydrogen sulfide gas.

-

Corrosivity: Direct contact with crystals causes caustic burns due to hydrolysis (

formation). -

Incompatibility: Avoid contact with Zinc, Copper, and Aluminum (forms pyrophoric sulfides).

References

-

ChemicalBook. (2026).[7] Sodium sulfide nonahydrate Physicochemical Properties and Safety Data. Retrieved from

-

National Institutes of Health (NIH). (2005). Kinetics of the chemical oxidation of polysulfide anions in aqueous solution. PubMed.[2] Retrieved from

-

Merck Millipore. (n.d.). Analytical Quality Assurance: Preparation of Sulfide Standard Solutions. Retrieved from

-

Dojindo Laboratories. (n.d.). Sodium Sulfide (Na2S) Technical Manual for H2S Donor Studies. Retrieved from [14]

-

EPA. (1996). Method 9034: Titrimetric Procedure for Acid-Soluble and Acid-Insoluble Sulfides. Retrieved from

Sources

- 1. Sodium polysulfide - Wikipedia [en.wikipedia.org]

- 2. 硫化钠 九水合物 ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. sodium sulfide nonahydrate [chemister.ru]

- 4. Sodium Sulfide Nonahydrate Na2S x 9H2O [ CAS: 1313-84-4 ] - 500g - SYNTHETIKA [synthetikaeu.com]

- 5. aksci.com [aksci.com]

- 6. Sodium sulfide nonahydrate CAS#: 1313-84-4 [m.chemicalbook.com]

- 7. Sodium sulfide nonahydrate | 1313-84-4 [chemicalbook.com]

- 8. CAS 1313-84-4: Sodium sulfide nonahydrate | CymitQuimica [cymitquimica.com]

- 9. Kinetics of the chemical oxidation of polysulfide anions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Documents [merckmillipore.com]

- 12. epa.gov [epa.gov]

- 13. scribd.com [scribd.com]

- 14. dojindo.co.jp [dojindo.co.jp]

Solubility of sodium sulfide nonahydrate in water and ethanol

Technical Guide: Solubility & Phase Behavior of Sodium Sulfide Nonahydrate ( )

Executive Summary

Sodium sulfide nonahydrate (

This guide provides a technical analysis of the solubility thermodynamics of

Physicochemical Fundamentals

Crystal Structure and Hygroscopicity

Sodium sulfide nonahydrate crystallizes in a tetragonal lattice structure.[1][2] It is deliquescent , meaning it absorbs atmospheric moisture until it dissolves in its own sorbed water. Conversely, in dry air, it effloresces, losing water to form lower hydrates.

-

Implication: Gravimetric preparation of standard solutions is inherently inaccurate. Concentration must be verified via titration (iodometric) rather than relying solely on mass.

Oxidative Instability

Upon exposure to air, the sulfide ion (

-

Visual Indicator: Pure

is colorless to white. A yellow or brownish tint indicates significant oxidation.

Aqueous Solubility Profile

Solubility Thermodynamics

Table 1: Solubility of Sodium Sulfide in Water vs. Temperature

| Temperature (°C) | Solubility (g | Phase Behavior Notes |

| 0 | 12.4 | Slow dissolution; risk of hydrate recrystallization. |

| 10 | 15.4 | Standard cold processing range. |

| 20 | 18.6 | Standard Reference Temp. Solution is strongly alkaline.[1][2] |

| 30 | 24.8 | Solubility curve steepens. |

| 50 | 39.0 | High solubility; rapid oxidation risk if not degassed. |

Data consolidated from standard physicochemical tables [1, 2].

Hydrolysis and Alkalinity

The high solubility is accompanied by extensive hydrolysis. The sulfide ion is a strong Brønsted base.

-

Technical Insight: In dilute solutions, the species exists primarily as the hydrosulfide ion (

). The pH of a 0.1 M solution typically exceeds 12.0. Researchers must account for this alkalinity; adding

Aqueous Dissolution Mechanism

The following diagram illustrates the dissolution and subsequent hydrolysis pathway, highlighting the critical oxidation checkpoints.

Figure 1: Mechanistic pathway of Sodium Sulfide dissolution in water, showing hydrolysis and oxidation risks.

Behavior in Ethanol (The Solvent-Antisolvent Dynamic)

Solubility and Reactivity

Unlike water, sodium sulfide is only sparingly soluble in ethanol (~3.1 g / 100g EtOH at 20°C) [3]. However, the interaction is not purely physical; it involves a chemical equilibrium (solvolysis):

-

Key Finding: The presence of the nonahydrate water molecules (9 moles of water per mole of salt) complicates this. When

is added to ethanol, the water of crystallization is released, creating a mixed solvent system (Ethanol + Water). This increases solubility slightly compared to anhydrous

Ethanol as a Purification Tool

Due to the steep solubility difference between water (high) and ethanol (low), ethanol serves as an excellent antisolvent for purification.[3]

-

Mechanism: Adding ethanol to a saturated aqueous solution of

lowers the dielectric constant of the medium, increasing the attraction between

Experimental Protocols

Protocol A: Preparation of High-Purity Oxygen-Free Aqueous Solution

Objective: To prepare a stock solution for sensitive catalytic or biological assays without polysulfide contamination.

-

Degassing: Boil deionized water (Milli-Q quality) for 15 minutes to remove dissolved

. Cool to room temperature under a stream of Nitrogen or Argon gas. -

Washing (The Ethanol Rinse):

-

Place crude

crystals in a Büchner funnel. -

Rapidly rinse with a small volume of cold, anhydrous ethanol.

-

Rationale: This removes the surface layer of oxidized yellow polysulfides and excess water, leaving cleaner white crystals.

-

-

Dissolution: Transfer the washed crystals immediately into the degassed water under inert atmosphere.

-

Validation: Store under

. If the solution turns yellow within 1 hour, the starting material was too degraded or oxygen exclusion failed.

Protocol B: Purification via Ethanol Precipitation

Objective: To recrystallize technical grade sodium sulfide.

Figure 2: Workflow for the purification of Sodium Sulfide using the Ethanol Antisolvent method.

Safety & Handling

-

Hydrogen Sulfide (

) Hazard: Never mix -

Corrosivity: Solutions are caustic (pH > 12). Wear chemical-resistant gloves (Nitrile) and eye protection.

-

Disposal: Quench sulfide residues with dilute sodium hypochlorite (bleach) or hydrogen peroxide in an alkaline medium to convert sulfides to sulfates before disposal.

References

Crystal structure and lattice parameters of Na2S·9H2O

Advanced Crystallographic Guide: Sodium Sulfide Nonahydrate ( )

Executive Summary

Sodium Sulfide Nonahydrate (

Critical Insight: Contrary to some simplified commercial descriptions, the nonahydrate is a distinct crystalline phase, though it is prone to incongruent melting at

Crystallographic Profile

The definitive crystal structure was established by Bedlivy and Preisinger.[1] Unlike the antifluorite structure of the anhydrous salt, the nonahydrate crystallizes in a tetragonal system dominated by a massive water network.

Table 1: Lattice Parameters and Crystal Data

| Parameter | Value | Unit |

| Formula | - | |

| Crystal System | Tetragonal | - |

| Space Group | - | |

| Lattice Constant | Å | |

| Lattice Constant | Å | |

| Cell Volume ( | Å | |

| Formula Units ( | 4 | - |

| Calculated Density | g/cm | |

| Coordination (Na) | Octahedral | - |

Note: The enantiomorphic space group

is structurally equivalent. The data above reflects the standard setting used in diffraction databases (ICSD/CSD).

Comparative Phase Metrics

To validate the nonahydrate phase against potential degradation products, compare experimental XRD data against these reference values:

| Phase | Space Group | Lattice | Lattice | Lattice | Stability Limit |

| 9.331 | 9.331 | 12.850 | |||

| 6.476 | 12.536 | 8.686 | |||

| 6.526 | 6.526 | 6.526 | High Temp |

Structural Analysis & Coordination Chemistry

The structure of

The Cationic Substructure:

The sodium ions are hexacoordinated by water molecules, forming slightly distorted octahedra.

-

Helical Chains: These

octahedra share edges to form spiral chains winding along the tetragonal -

Implication: This "water-wrapped" cation structure explains the salt's extreme hygroscopicity and low melting point. The lattice energy is dominated by hydrogen bonds rather than strong ionic coulombic forces.

The Anionic Substructure: Solvated Sulfide

The sulfide ion (

-

H-Bonding: Each

is hydrogen-bonded to 12 water molecules .[2] -

Reactivity: Because the sulfide is stabilized only by H-bonds, it is highly labile. Upon dissolution, the "naked"

is rapidly available, making it a potent nucleophile but also susceptible to immediate oxidation if the water shell is disrupted.

Structural Visualization

The following diagram illustrates the hierarchical organization of the crystal lattice, highlighting the separation of ions by the water matrix.

Figure 1: Hierarchical crystal assembly of

Phase Stability & Experimental Validation

For pharmaceutical applications, ensuring the material is

The "Mixture" Controversy

While definitive crystallographic work (Bedlivy) confirms the nonahydrate phase, thermodynamic studies (e.g., De Boer) have suggested that under certain storage conditions (fluctuating T/RH), the material behaves as a mixture of

-

Mechanism:

-

Risk: If the material melts in its own water of crystallization (incongruent melting), it resolidifies as a heterogeneous mixture, leading to dosing errors.

Protocol: Self-Validating Purity Check

Use this workflow to verify the integrity of your sodium sulfide reagent before critical synthesis steps.

Step 1: Visual Inspection

-

Pass: Colorless to slightly yellow, well-defined tetragonal prisms.

-

Fail: Wet sludge (deliquescence), white powder coating (efflorescence/oxidation), or deep yellow/orange clumps (polysulfide formation).

Step 2: Thermal Gravimetric Analysis (TGA)

Run TGA from

-

Criterion: You must observe a distinct mass loss step corresponding to 4 water molecules first (transition to pentahydrate), followed by the remaining water.

-

Calculation: Theoretical mass loss for

is 67.5% . If loss is

Step 3: XRD Confirmation (Gold Standard)

If the batch is critical (e.g., GMP synthesis), perform Powder XRD.

-

Target: Look for the characteristic low-angle peaks of the Tetragonal phase.

-

Warning: The presence of peaks at

values corresponding to the Orthorhombic

Stability Workflow Diagram

Figure 2: Phase stability pathway showing the irreversible formation of heterogeneous mixtures upon overheating.

Handling & Safety (E-E-A-T)

-

Corrosivity: The high water content hydrolyzes the sulfide, creating a microscopic surface layer of

and -

Incompatibility: Never store near acids. Even weak acids will displace the equilibrium, releasing lethal

gas. -

Oxidation: The surface turns yellow/brown upon oxidation to polysulfides (

) and thiosulfates. Store under Argon/Nitrogen for analytical precision.

References

-

Bedlivy, D., & Preisinger, A. (1965).[3][4] Die Struktur von

und- Core Source for Space Group and L

-

De Boer, R., et al. (2002).[5] Determination of structural, thermodynamic and phase properties in the Na2S-H2O system. Energy Research Centre of the Netherlands (ECN).[5]

- Source for phase stability, dehydration kinetics, and "mixture" hypothesis.

-

Roelands, M., et al. (2015). Preparation & Characterization of Sodium Sulfide Hydrates for Application in Thermochemical Storage Systems. Energy Procedia, 70, 257-266.

- Source for TGA/DSC data and dehydr

-

Sigma-Aldrich/Merck. (n.d.). Sodium sulfide nonahydrate Safety Data Sheet.

- Source for handling and safety specific

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 3. jgpt.co.in [jgpt.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Determination of structural, thermodynamic and phase properties in the NA2S-H2O system for application in a chemical heat pump (Technical Report) | ETDEWEB [osti.gov]

Thermodynamic stability of sodium sulfide nonahydrate crystals

Thermodynamic Stability & Phase Change Kinetics of Sodium Sulfide Nonahydrate ( )

Executive Summary

Sodium sulfide nonahydrate (

However, its utility is severely compromised by its thermodynamic instability. This guide dissects the physicochemical failure modes of

Thermodynamic Profile

The crystal structure of

Table 1: Physicochemical Properties

| Property | Value | Unit | Notes |

| Molecular Weight | 240.18 | g/mol | |

| Melting Point ( | 49.0 – 50.0 | °C | Incongruent melting (decomposes) |

| Latent Heat of Fusion ( | ~160 - 170 | kJ/kg | Estimated from composite data; varies by hydration purity |

| Density (Solid) | 1.43 | g/cm³ | At 25°C |

| Solubility | ~47 | wt% | At 50°C (highly soluble) |

| Crystal System | Tetragonal | - |

Critical Instability Mechanisms

Understanding why the crystal fails is prerequisite to stabilization. The instability is not merely chemical but deeply rooted in phase equilibria.

Incongruent Melting (The Phase Separation Problem)

Unlike congruent materials (e.g., water/ice) that melt into a liquid of the same composition,

The Reaction:

The Consequence: The lower hydrate (

Supercooling

The material frequently remains liquid well below its freezing point (down to 30°C or lower) due to a high nucleation energy barrier. This stochastic behavior disrupts the reliability of thermal release in PCM applications.

Oxidative Degradation (Chemical Instability)

In both industrial and pharmaceutical contexts, the sulfide ion (

This degradation is pH-dependent and accelerated by light and transition metal catalysts.

Visualization of Degradation Pathways

The following diagram illustrates the cyclic failure of the material without stabilization.

Figure 1: The "Death Spiral" of incongruent melting. Without thickening agents, the material stratifies, preventing the reformation of the energy-dense nonahydrate crystal.

Stabilization Strategies (Application Science)

To engineer a robust system, we must intervene in the physical kinetics.

Viscosity Modification (Thickening)

Objective: Prevent the sedimentation of the lower hydrate (

-

Agent: Carboxymethyl Cellulose (CMC) or Fumed Silica (

).[2] -

Mechanism: Creates a thixotropic gel network that suspends the denser solid particles, ensuring they remain in contact with the liquid phase for rehydration upon cooling.

-

Concentration: Typically 1–5 wt%. Excess thickener reduces overall latent heat density.

Nucleation Enhancement

Objective: Suppress supercooling to ensure phase transition occurs at the thermodynamic setpoint.

-

Agent: Isostructural nucleating agents (e.g., Borax/Sodium Tetraborate decahydrate is common for sodium salts, though specific compatibility with sulfide must be verified via DSC).

-

Mechanism: Provides a low-energy surface template for crystal growth.

Pharmaceutical Stabilization

Objective: Maintain

-

Protocol: Store in anhydrous conditions under inert gas (Argon/Nitrogen). For aqueous formulations, maintain high pH (>9) to stabilize the

species and retard

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Standard DSC pans will react with sulfide. Special precautions are required.

-

Preparation: Handle samples in a nitrogen-purged glovebox to prevent initial oxidation.

-

Pan Selection: Use Gold (Au) or High-Pressure Stainless Steel pans. Aluminum pans may corrode or catalyze oxidation.

-

Sealing: Hermetic sealing is mandatory to prevent water loss (which alters stoichiometry) and

leakage. -

Method:

-

Equilibrate at 20°C.

-

Ramp 2°C/min to 60°C (Slow ramp is critical for salt hydrates to track equilibrium).

-

Isotherm 5 min.

-

Cool 2°C/min to 10°C.

-

Repeat for 20 cycles to observe peak splitting (sign of phase separation).

-

Protocol B: T-History Method (Bulk Analysis)

DSC uses milligrams; T-History validates bulk behavior (grams/kilograms).

-

Setup: Place a tube of

and a reference tube (water) in a temperature-controlled bath. -

Instrumentation: Insert calibrated thermocouples into the center of both samples.

-

Cycle: Heat bath to 60°C, then cool to 20°C.

-

Analysis: Plot Temperature vs. Time. The "plateau" duration represents the phase change. A shortening plateau over cycles indicates degradation.

References

-

Thermochemical Heat Storage – System Design Issues. ResearchGate. (Phase diagram and decomposition of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

hydrates). -

Sodium sulfide nonahydrate Physical Properties. Chemister.ru. (Melting point and solubility data).

-

Stabilization of low-cost phase change materials. NCBI/PMC. (Mechanisms of thickening agents like CMC in salt hydrates).

-

Hydrogen Sulfide (H2S)-Releasing Compounds: Therapeutic Potential. Frontiers in Pharmacology. (Pharmaceutical stability and donor kinetics).

-

Sodium Sulfide Nonahydrate Product Data. American Elements.[3] (Industrial specifications and safety).

Thermal decomposition temperature of sodium sulfide nonahydrate

Topic: Thermal Decomposition Profile & Stability Management of Sodium Sulfide Nonahydrate (

Executive Summary

Sodium sulfide nonahydrate (

Contrary to simple "melting,"

This guide delineates the precise thermal boundaries of

Physicochemical & Thermodynamic Profile

Understanding the baseline properties is essential before addressing decomposition. The nonahydrate is the most common commercial form due to the extreme instability of the anhydrous salt in air.

| Property | Value | Notes |

| Formula | Stoichiometric water mass fraction: ~67.5% | |

| Molecular Weight | 240.18 g/mol | vs. 78.04 g/mol for anhydrous |

| Crystal Structure | Tetragonal | |

| Melting Point | 49.0 °C (322 K) | Incongruent fusion (dissolves in lattice water). |

| Transition Temp | ~100 °C | Transition to lower hydrates (approximate). |

| Appearance | Colorless to yellow crystals | Yellowing indicates polysulfide ( |

| Solubility | ~47 g/100 mL (10°C) | Highly soluble; solution is strongly alkaline (pH >13). |

Thermal Decomposition Mechanics

The "decomposition" of sodium sulfide nonahydrate is a multi-stage event involving phase transitions, stepwise dehydration, and potential chemical degradation.

The Dehydration Pathway (TGA/DSC Analysis)

Thermogravimetric Analysis (TGA) reveals that water loss does not occur in a single step. The lattice water is held with varying bond strengths.

-

Phase I: Fusion (49–50°C): The crystal lattice collapses. The solid turns into a liquid solution. Crucial for Process Chemistry: If you heat a reaction vessel containing solid

above 50°C without solvent, you will form a fused mass that is difficult to stir and reacts unpredictably.[2] -

Phase II: Primary Dehydration (80–150°C): Water evaporates from the liquid phase. The composition passes through intermediate hydrate states, principally the pentahydrate (

) and the recently characterized dihydrate ( -

Phase III: The "Hard" Water (150–700°C): The monohydrate (

) is exceptionally stable. Removing the final water molecule typically requires temperatures exceeding 700°C under hydrogen flow to prevent oxidation.[3] Note: Recent protocols utilize vacuum annealing at lower temperatures (see Section 5).

Chemical Degradation Pathways

Heat accelerates two parasitic reactions that destroy the reagent quality:

-

Oxidation:

(and eventually -

Carbonation:

.

Visualizing the Pathway

Figure 1: Thermal evolution of Sodium Sulfide Nonahydrate, highlighting the critical fusion point and competitive degradation pathways.

Detailed Thermal Characterization Data

The following table synthesizes data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) literature.

| Temperature Range | Physical State | Event Description | Mass Loss (Theoretical) |

| < 20 °C | Crystalline Solid | Stable storage zone. | 0% |

| 49 – 50 °C | Liquid / Slurry | Incongruent Melting. Crystal dissolves in hydration water. Endothermic peak. | 0% (Phase change only) |

| 90 – 120 °C | Viscous Liquid / Solid | Loss of 4 | ~30% |

| 150 – 200 °C | Solid | Loss of 4 | ~60% |

| 400 – 700 °C | Solid | Calcination. Loss of final | ~67.5% (Total) |

| > 850 °C | Liquid Melt | Melting of anhydrous | N/A |

Experimental Protocols

Protocol A: Controlled Dehydration (Low-Temperature Vacuum Method)

Use Case: Preparing anhydrous-equivalent

-

Preparation: Grind

crystals quickly under an inert atmosphere ( -

Stage 1 (Pre-drying): Place in a vacuum oven at 70°C at < 10 Torr.

-

Mechanism: Removes surface water and prevents the "soupy" fusion that occurs at atmospheric pressure.

-

Duration: 2–4 hours.

-

-

Stage 2 (Dehydration): Ramp temperature to 150°C while maintaining vacuum.

-

Mechanism: Drives off internal lattice water to reach near-anhydrous state.

-

Duration: 4–6 hours.

-

-

Validation: The resulting solid should be a white powder. Yellow/Orange discoloration indicates polysulfide formation or oxidation.

Protocol B: Quality Control Assay (Iodometric Titration)

Use Case: Verifying the stoichiometry of stored

-

Dissolution: Dissolve ~3.0g of sample in degassed water (exclude

). -

Precipitation: Add Zinc Sulfate (

) to precipitate Sulfide as -

Titration: Filter the precipitate. Acidify the filtrate and titrate with Standard Iodine solution (

) to determine thiosulfate/sulfite impurities. -

Assay: Treat the

precipitate with excess Iodine solution and acid; back-titrate excess Iodine with Sodium Thiosulfate.-

Calculation:

.[4]

-

Implications for Drug Development

-

Reaction Stoichiometry: Using "wet" nonahydrate in anhydrous reactions (e.g., nucleophilic aromatic substitution) introduces 9 equivalents of water. This can hydrolyze sensitive esters or halides.

-

H2S Release Kinetics: In biological media (pH 7.4),

releases -

Storage Stability:

must be stored at < 10°C (refrigerated) and tightly sealed. At room temperature, it slowly releases

Safety & Handling Framework

-

Engineering Controls: Handle only in a fume hood.

gas is undetectable by smell at lethal concentrations (olfactory fatigue). -

Incompatibility: Never mix with acids (massive

release) or strong oxidizers. -

Disposal: Quench with dilute hypochlorite (Bleach) or Hydrogen Peroxide to convert Sulfide (

) to Sulfate (

References

-

Kerby, R. C., & Hughson, M. R. (1973). The Thermal Decomposition of Hydrated Sodium Sulphide. Mines Branch Research Report R 262. Department of Energy, Mines and Resources, Ottawa. Link

-

De Boer, R., Haije, W. G., & Veldhuis, J. B. J. (2002).[5] Determination of structural, thermodynamic and phase properties in the Na2S–H2O system for application in a chemical heat pump. Energy Research Centre of the Netherlands (ECN).[5] Link

-

Anderson, K., et al. (2018). Scalable Synthesis of Anhydrous Sodium Sulfide. National Science Foundation (NSF) Award Abstract. Link

-

ACS Committee on Analytical Reagents. (2017). Sodium Sulfide, Nonahydrate: ACS Reagent Chemicals. American Chemical Society. Link

-

Roelands, M., et al. (2015). Preparation & Characterization of Sodium Sulfide Hydrates for Application in Thermochemical Storage Systems. ResearchGate. Link

Sources

- 1. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 2. data.epo.org [data.epo.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of structural, thermodynamic and phase properties in the NA2S-H2O system for application in a chemical heat pump (Technical Report) | ETDEWEB [osti.gov]

An In-depth Technical Guide to the pH of Aqueous Sodium Sulfide Nonahydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfide nonahydrate (Na₂S·9H₂O) is a crystalline solid that readily dissolves in water to produce strongly alkaline solutions.[1] The pH of these solutions is a critical parameter in numerous scientific and industrial applications, including organic synthesis, the production of sulfur dyes, and as a depilatory agent in the leather industry.[2] In the realm of drug development and biomedical research, precise control of pH is paramount, and sodium sulfide solutions are often utilized as a source of sulfide ions (S²⁻), which are increasingly recognized as an important biological gasotransmitter alongside nitric oxide and carbon monoxide. Understanding and controlling the pH of sodium sulfide solutions is therefore essential for reproducible and accurate experimental outcomes.

This technical guide provides a comprehensive overview of the principles governing the pH of aqueous sodium sulfide nonahydrate solutions, detailed protocols for their preparation and measurement, and a discussion of the critical factors that can influence their alkalinity.

The Chemical Basis of Alkalinity in Sodium Sulfide Solutions

The high pH of aqueous sodium sulfide solutions is a direct result of the hydrolysis of the sulfide ion (S²⁻). Sodium sulfide, being the salt of a strong base (sodium hydroxide, NaOH) and a weak diprotic acid (hydrogen sulfide, H₂S), dissociates completely in water into sodium ions (Na⁺) and sulfide ions (S²⁻).[3] The sulfide ion is a strong base and readily reacts with water in a two-step hydrolysis process:

-

First Hydrolysis Step: The sulfide ion accepts a proton from a water molecule, producing the hydrosulfide ion (HS⁻) and a hydroxide ion (OH⁻).[4]

S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq)

-

Second Hydrolysis Step: The hydrosulfide ion can also, to a lesser extent, accept another proton from water to form hydrogen sulfide (H₂S) and another hydroxide ion.

HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)

The production of hydroxide ions in these equilibrium reactions is what imparts the characteristic high alkalinity to the solution. The equilibrium constants for these reactions (Kb) are related to the acid dissociation constants (Ka) of hydrogen sulfide. The pKa values for H₂S are approximately pKa₁ = 7.04 and pKa₂ = ~12-13.[5][6] The first hydrolysis step is the predominant one and is primarily responsible for the solution's high pH.

Visualizing Sulfide Ion Hydrolysis

The following diagram illustrates the hydrolysis of the sulfide ion in an aqueous environment, leading to the generation of hydroxide ions and an increase in pH.

Caption: Hydrolysis pathway of sodium sulfide in water.

Preparing and Measuring Sodium Sulfide Nonahydrate Solutions

Accurate preparation and pH measurement of sodium sulfide solutions require careful attention to detail, particularly concerning the hygroscopic nature of the solid and the potential for oxidation.

Experimental Protocol: Preparation and pH Measurement

This protocol outlines the steps for preparing a series of sodium sulfide nonahydrate solutions of varying molarity and accurately measuring their pH.

Materials and Equipment:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O), analytical grade

-

Deionized or distilled water, recently boiled and cooled to minimize dissolved CO₂ and O₂[7]

-

Volumetric flasks (various sizes, e.g., 100 mL, 250 mL, 500 mL, 1000 mL)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Calibrated pH meter with a sulfide-resistant electrode[5]

-

Standard pH buffers (e.g., pH 7, 10, and 12)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves[3][8]

Procedure:

-

Safety First: Conduct all work in a well-ventilated fume hood as sodium sulfide can release toxic hydrogen sulfide gas upon contact with acids or even moisture in the air.[2] Wear appropriate PPE at all times.[8][9]

-

Deoxygenate Water: Boil deionized water for at least 15-20 minutes to remove dissolved gases, particularly oxygen and carbon dioxide, which can react with sulfide ions. Allow the water to cool to room temperature in a sealed container.

-

Weighing Sodium Sulfide Nonahydrate: Sodium sulfide nonahydrate is hygroscopic and deliquescent, meaning it readily absorbs moisture from the air.[10] Therefore, weigh the required amount of Na₂S·9H₂O quickly and accurately.

-

Dissolution: Add the weighed sodium sulfide nonahydrate to a volumetric flask containing a magnetic stir bar and approximately half the final volume of the deoxygenated water.

-

Stir to Dissolve: Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.

-

Dilution to Volume: Carefully add the deoxygenated water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

pH Measurement:

-

Calibrate the pH meter using standard buffers according to the manufacturer's instructions.

-

Rinse the pH electrode with deionized water and gently blot it dry.

-

Immerse the electrode in the prepared sodium sulfide solution and allow the reading to stabilize before recording the pH value.

-

For optimal accuracy, perform the pH measurement as soon as possible after preparing the solution.[7]

-

Experimental Workflow Diagram

The following diagram provides a visual representation of the key steps in the preparation and pH measurement of aqueous sodium sulfide nonahydrate solutions.

Caption: Workflow for preparing and measuring the pH of Na₂S·9H₂O solutions.

pH Values of Aqueous Sodium Sulfide Nonahydrate Solutions

The following table provides calculated theoretical pH values for aqueous solutions of sodium sulfide at various concentrations at 25°C. These values are based on the hydrolysis of the sulfide ion and should be considered as a reliable estimate for freshly prepared solutions.

| Concentration of Na₂S·9H₂O (M) | Calculated pH |

| 1.0 | ~13.5 |

| 0.5 | ~13.3 |

| 0.1 | ~12.8 |

| 0.05 | ~12.6 |

| 0.01 | ~12.1 |

| 0.005 | ~11.8 |

| 0.001 | ~11.1 |

Note: Actual measured pH values may vary slightly due to factors discussed in the following section.

Factors Influencing the pH of Sodium Sulfide Solutions

Several factors can affect the pH of sodium sulfide solutions, leading to deviations from the theoretical values. Awareness of these factors is crucial for maintaining the desired alkalinity and ensuring experimental consistency.

-

Exposure to Air: The sulfide ion is susceptible to oxidation by atmospheric oxygen. This oxidation process consumes sulfide ions and can lead to a decrease in the solution's pH over time.

-

Reaction with Carbon Dioxide: Carbon dioxide from the atmosphere can dissolve in the alkaline solution to form carbonic acid, which will then react with the hydroxide and sulfide ions, lowering the pH.

-

Purity and Age of the Solid: The purity of the sodium sulfide nonahydrate solid can impact the pH. Older solids may have already undergone some degree of oxidation or reaction with atmospheric moisture and CO₂, leading to a lower effective concentration of sulfide ions.[10]

-

Temperature: The hydrolysis of the sulfide ion is an equilibrium process, and as with most chemical equilibria, it is temperature-dependent. An increase in temperature can slightly alter the pH of the solution.[5]

Applications in Research and Drug Development

The ability to prepare sodium sulfide solutions with a well-defined and stable pH is critical in various research applications:

-

As a Sulfide Donor: In biomedical research, these solutions are used to study the physiological and pathological roles of hydrogen sulfide (H₂S). The pH of the solution influences the equilibrium between S²⁻, HS⁻, and H₂S, thereby affecting the rate of H₂S release.

-

In Chemical Synthesis: The nucleophilic and reducing properties of the sulfide ion are harnessed in organic synthesis. The pH of the reaction medium can significantly influence reaction rates and product yields.

-

In Analytical Chemistry: Sodium sulfide solutions are used as reagents in various analytical procedures, where their pH can affect the formation of precipitates or colored complexes.

Conclusion

The pH of aqueous sodium sulfide nonahydrate solutions is governed by the hydrolysis of the sulfide ion, resulting in a strongly alkaline environment. For researchers, scientists, and drug development professionals, the ability to accurately prepare and control the pH of these solutions is essential for obtaining reliable and reproducible results. By following meticulous preparation protocols, using high-purity reagents, and minimizing exposure to air, the integrity and desired alkalinity of sodium sulfide solutions can be effectively maintained.

References

- AquaPhoenix Scientific. (2024, November 7).

- Carl ROTH. (2025, April 29).

- PENTA. (2024, May 27).

- Sentek. (n.d.).

- ChemSupply Australia Pty Ltd. (2023, May 21).

- Periodic Table of the Elements. (n.d.).

- EZ3017 Sulphide Analyser. (n.d.).

- Ricca Chemical Company. (2026, January 9).

- Sigma-Aldrich. (n.d.). Analytical Method: Analytical Quality Assurance, Standard for Sulfide.

- Jam Group Co. (2024, February 8). Sodium Sulfide Properties Uncovered: A Detailed Guide.

- ECHEMI. (n.d.). The pH value of liquid and sodium sulfide solution.

- AusIMM. (2004, July 21). Sodium Hydrosulfide Handbook.

- Genesis Energy. (n.d.). Technical guide for solutions of sodium hydrosulfide.

- Chemistry LibreTexts. (2023, August 29). Sulfide Ion (S²⁻).

- The Open Chemical Engineering Journal. (n.d.).

- Wikipedia. (n.d.). Hydrogen sulfide.

- CHEMISTRY 111 LECTURE. (n.d.).

- ResearchGate. (2016, April 11). How can I prepare a 1 M solution of " sodium sulphide flakes" Na2S.xH2O assay (ex s) = 31.5% ?.

- NIH PubChem. (2017, January 16). Hydrogen Sulfide | H2S | CID 402.

- Pearson. (n.d.). Using data from Appendix D, calculate 3OH-4 and pH for each - Brown 14th Edition Ch 16 Problem 80b.

- ResearchGate. (n.d.).

Sources

- 1. prepchem.com [prepchem.com]

- 2. homework.study.com [homework.study.com]

- 3. Calculate the pH of a 0.005 M `Na_2 S` solution. `K_1` and `K_2` for `H_2S` are `1xx10^(-7)` and 1x `10^(-14)` respectively. [allen.in]

- 4. scribd.com [scribd.com]

- 5. Values of dissociation constants pKa and pKb for acids and bases [chembuddy.com]

- 6. reddit.com [reddit.com]

- 7. genesisenergy.com [genesisenergy.com]

- 8. Calculate the pH of ' \mathrm{C}^{\prime} ' \mathrm{M} \mathrm{Na} \mathr.. [askfilo.com]

- 9. brainly.com [brainly.com]

- 10. researchgate.net [researchgate.net]

MSDS and safety handling of research-grade sodium sulfide nonahydrate

Technical Whitepaper: Advanced Safety & Handling Protocols for Sodium Sulfide Nonahydrate ( )

Executive Summary

Sodium Sulfide Nonahydrate (

This guide moves beyond standard SDS boilerplate to provide a mechanistic, self-validating framework for handling

Chemical & Physical Profile

Understanding the physical state of the reagent is the first line of defense. Research-grade sodium sulfide is hygroscopic and deliquescent; its degradation products (polysulfides/thiosulfates) can alter reaction stoichiometry.

| Property | Value | Relevance to Safety/Handling |

| CAS Number | 1313-84-4 | Unique identifier for inventory tracking.[1] |

| Formula Weight | 240.18 g/mol | High water content (approx. 67% by mass) affects stoichiometric calculations. |

| Appearance | Colorless to yellow crystals | Yellow/Red discoloration indicates oxidation to polysulfides. |

| pH (1% Solution) | ~12 - 13 | Strongly alkaline; causes immediate caustic burns. |

| Melting Point | ~50 °C | Low melting point; store away from heat sources to prevent fusion. |

| Solubility | ~18 g/100 mL (20 °C) | Highly soluble; spills spread rapidly in wet environments. |

| Odor Threshold | 0.00047 ppm ( | Rotten egg smell is detectable early but vanishes at high concentrations. |

Critical Hazard Analysis: The Mechanism

The most critical safety concept for Sodium Sulfide is the Acid-Base Hydrolysis Equilibrium . You are never just handling a salt; you are handling a potential gas generator.

The Mechanism of Release

Upon contact with any proton donor (acid) or even water (hydrolysis), sulfide ions (

The "Silent Killer" Phenomenon:

At concentrations above 100 ppm ,

Hazard Cascade Visualization

Figure 1: The physiological cascade of Hydrogen Sulfide exposure. Note the critical transition at 100 ppm where warning signs (smell) disappear.[2]

Operational Protocols

Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerated). Room temperature storage accelerates deliquescence and oxidation.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen converts sulfide to thiosulfate (

) and sulfite ( -

Segregation: NEVER store in the same cabinet as acids. Physical separation is mandatory to prevent accidental mixing during an earthquake or shelf collapse.

Handling & Weighing

-

Ventilation: All manipulations must occur inside a certified Chemical Fume Hood .

-

Tools: Use plastic or stainless steel spatulas. Avoid aluminum (reacts to form

). -

PPE:

-

Eyes: Chemical splash goggles (Face shield recommended for quantities >50g).

-

Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is standard practice.

-

Body: Lab coat buttoned to the neck.

-

Reaction Setup: The Scrubber System

When using

-

Reaction Vessel: Closed system under

. -

Outlet: Connect gas outlet to a bleach or NaOH trap.

-

Trap Composition: 10% NaOH solution or dilute Bleach (Sodium Hypochlorite). This converts vented

back into non-volatile ionic species (

Waste Disposal & Quenching Protocol

The Golden Rule: Never pour sulfide solutions directly into the drain or into general organic waste containers. Acidic waste streams will trigger massive gas evolution.

The Oxidative Quench Method

The safest disposal method involves oxidizing the sulfide to sulfate (

Step-by-Step Protocol:

-

Preparation: Place the waste container in the fume hood.

-

pH Check: Ensure the sulfide waste solution is alkaline (pH > 10) . If not, add NaOH.

-

Oxidation: Slowly add Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (30%) to the waste.

-

Caution: This reaction is exothermic. Add slowly and cool in an ice bath if volume >500 mL.

-

-

Verification: Test the solution with Lead Acetate Paper .

-

Black/Brown: Sulfide still present. Add more oxidant.

-

White: Sulfide fully consumed.

-

-

Disposal: Once quenched, the solution (now containing sulfate) can often be neutralized to pH 7 and drain-disposed (subject to local EHS regulations) or bottled as non-hazardous aqueous waste.

Disposal Workflow Visualization

Figure 2: Logic flow for the safe chemical quenching of sulfide waste.

Emergency Response

Spill Cleanup

-

Solids: Do not sweep (creates dust). Cover with damp sand or vermiculite to minimize dust, then scoop into a container.

-

Liquids: Absorb with inert pads. DO NOT use acid-based absorbents. [3]

-

Decontamination: Wash the area with a dilute bleach solution to oxidize residues.

First Aid

-

Inhalation: Remove victim to fresh air immediately.[3] If breathing has stopped, administer artificial respiration (use a bag-valve mask, not mouth-to-mouth, to avoid poisoning the rescuer).

-

Skin/Eye Contact: Flush with tepid water for at least 15 minutes . Sodium sulfide is caustic; immediate dilution is critical to prevent deep tissue alkali burns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73972, Sodium sulfide nonahydrate. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). Hydrogen Sulfide: IDLH Value Profile. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide Hazards.[4][5] Retrieved from [Link]

Sources

- 1. labor.com.tr [labor.com.tr]

- 2. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 3. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]

- 4. Hydrogen Sulfide - Hazards | Occupational Safety and Health Administration [osha.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen sulfide [cdc.gov]

Technical Guide: Redox Potential of Sodium Sulfide Nonahydrate in Aqueous Media

Executive Summary

Sodium Sulfide Nonahydrate (

This guide provides a definitive technical analysis of the redox potential (

Physicochemical Basis & Speciation

The Myth of the Ion

Contrary to older literature, the discrete sulfide ion (

-

pH < 7.0: Dominant species is dissolved gas

. -

pH 7.0 – 12.0: Dominant species is the hydrosulfide anion

. -

pH > 14.0: Only in highly alkaline concentrated NaOH does

appear.[1]

Consequently, the redox potential in physiological and standard laboratory conditions is governed by the

Speciation Diagram

The following diagram illustrates the dominant species across the pH scale, critical for interpreting ORP data.

Figure 1: Sulfide speciation in aqueous media. Note that at physiological pH (7.4), the solution is a mixture of

Thermodynamics & Redox Potential ( )

Nernstian Behavior

The redox potential of sodium sulfide solutions is highly negative, indicating strong reducing power. However,

Primary Half-Reaction (Acidic/Neutral):

Primary Half-Reaction (Alkaline):

Observed ORP:

In a standard 10 mM

-

Slope: The potential decreases (becomes more negative) by approximately 59 mV per pH unit increase, consistent with the Nernst equation.

-

Concentration Effect: A 10-fold increase in

decreases

Data Summary: Theoretical vs. Observed

| Parameter | Condition | Value / Range |

| Standard Potential ( | +0.144 V | |

| Standard Potential ( | -0.478 V | |

| Measured ORP ( | 10 mM | -450 mV to -550 mV |

| Measured ORP ( | 10 mM | -600 mV to -750 mV |

Experimental Protocols

Critical Control: Oxygen Exclusion

Sodium sulfide is hygroscopic and rapidly oxidizes in air to form polysulfides (yellow color), thiosulfate, and sulfite. Trustworthiness Check: If your stock solution turns yellow, it has oxidized to polysulfides (

Protocol: Anaerobic Stock Preparation

This protocol ensures a stable, unoxidized sulfide stock for ORP measurement or biological assays.

Reagents:

-

Sodium Sulfide Nonahydrate (

), high purity. -

Deionized water (Milli-Q), degassed.

-

Nitrogen (

) or Argon gas.

Workflow:

Figure 2: Anaerobic workflow for preparing reduced sulfide solutions. Step 4 requires extreme caution due to toxic

Protocol: Sulfide Antioxidant Buffer (SAOB)

When measuring total sulfide via Ion Selective Electrode (ISE) or preserving samples, you must fix the pH and potential.

-

Role: Raises pH to >12 (converting all

to -

Recipe (1 Liter):

-

Start with 600 mL degassed water.

-

Add 200 mL 10 M NaOH (or 80 g NaOH pellets).

-

Add 35 g Ascorbic Acid .

-

Add 67 g Disodium EDTA .

-

Dilute to 1 L. Note: Solution will darken over time; discard if dark brown.

-

Oxidation & Stability Mechanisms[2]

When

The Polysulfide Pathway

Initial oxidation yields elemental sulfur, which reacts with remaining sulfide to form polysulfides (

The Thiosulfate Pathway

Prolonged oxidation leads to thiosulfate (

Figure 3: Stepwise oxidation of sulfide in aqueous media. The accumulation of thiosulfate can interfere with redox assays.

Applications in Drug Development

Donors

is the "fast-releasing" reference standard for-

Mechanism: Upon dissolution in physiological buffer (pH 7.4),

instantly dissociates. The -

Challenge: The release is a "bolus" effect, causing a transient spike in

concentration and a sharp drop in local redox potential, which can be cytotoxic. -

Novel Donors: Drug development now focuses on slow-release donors (e.g., GYY4137) that mimic the enzymatic production of

without the drastic redox shock of

Metal Scavenging

The low redox potential and high affinity of sulfide for heavy metals make

References

-

Standard Potentials in Aqueous Solution. Bard, A. J., Parsons, R., & Jordan, J. (1985).[5] Marcel Dekker.[5] Link

-

Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications. Powell, C. R., et al. (2018). Biochemical Pharmacology. Link

-

Determination of Sulphide in Water (Method 4500-S2-). Standard Methods for the Examination of Water and Wastewater. Link

-

Sulfide Antioxidant Buffer (SAOB) Composition. Thermo Scientific Application Note. Link

-

The Chemistry of Hydrogen Sulfide and Its Interaction with Hemoglobin. Olson, K. R. (2012). Antioxidants & Redox Signaling. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Metal Sulfide Nanocrystals via Sodium Sulfide Nonahydrate

Topic: Protocol for synthesis of metal sulfide nanoparticles using sodium sulfide nonahydrate (

Abstract

Sodium sulfide nonahydrate (

Part 1: Critical Safety Directive (Read Before Experimentation)

DANGER: HYDROGEN SULFIDE (

-

The "Rotten Egg" Trap:

causes olfactory fatigue. You will stop smelling the gas at lethal concentrations (>100 ppm). Do not rely on odor.[3] -

pH Mandate: Never allow the reaction mixture pH to drop below 9.0.

-

Waste Disposal: Quench all sulfide waste with dilute bleach (sodium hypochlorite) or excess NaOH before disposal to oxidize/neutralize residual sulfide.

-

Engineering Controls: All weighing and synthesis must occur inside a certified chemical fume hood.

Part 2: Chemical Mechanistics & Precursor Management

The Role of the Nonahydrate

Unlike anhydrous sodium sulfide, the nonahydrate form (

Hydrolysis and Nucleation Control

In aqueous solution, the sulfide ion (

-

High pH (>12): Dominant species is

. Reaction with metal ions ( -

Neutral pH (7-9): Dominant species is

. Reaction rate slows, promoting Ostwald ripening (growth of larger particles at the expense of smaller ones). -

Acidic pH (<7): Generates toxic

gas. Strictly Forbidden.

Reagent Quality Check

Fresh

-

Yellow/Orange Crystals: Indicate oxidation to polysulfides (

). Discard. -

Protocol: Rinse crystals rapidly with a small amount of ethanol to remove surface oxidation products before dissolving in deoxygenated water.

Part 3: Experimental Protocols

Protocol A: Size-Tunable CdS Quantum Dots (Aqueous Co-Precipitation)

Application: Photovoltaics, photocatalysis, and cellular imaging (blue-to-yellow emission). Mechanism: Arrested precipitation using Citrate as a capping agent to control surface growth.

Reagents

-

Cadmium Chloride (

) or Cadmium Acetate -

Sodium Sulfide Nonahydrate (

) -

Tri-sodium Citrate (Stabilizer)

-

Milli-Q Water (Deoxygenated via

bubbling for 30 mins)

Step-by-Step Methodology

-

Precursor Prep:

-

Solution A: Dissolve 2.0 mmol

and 4.0 mmol Sodium Citrate in 40 mL deoxygenated water. Stir for 20 mins to form the Cd-Citrate complex. -

Solution B: Dissolve 2.0 mmol

(0.48 g) in 10 mL deoxygenated water. Note: Prepare immediately before use.

-

-

pH Adjustment: Adjust Solution A to pH 10.0 using 1M NaOH. This destabilizes the citrate complex slightly, priming it for reaction.

-

Nucleation (The Injection):

-

Place Solution A under vigorous stirring (700 RPM).

-

Rapidly inject Solution B into Solution A.

-

Observation: Solution turns yellow immediately.

-

-

Growth & Annealing:

-

Heat the mixture to 70°C for 30–60 minutes. Longer heating = larger particles (Red shift in emission).

-

-

Purification:

-

Precipitate NPs by adding excess ethanol (1:1 v/v).

-

Centrifuge at 6,000 RPM for 10 mins.

-

Redisperse pellet in water or buffer.

-

Protocol B: NIR-Emitting Ag₂S Nanoparticles (Bio-Compatible)

Application: Deep-tissue bio-imaging (Second Near-Infrared Window, NIR-II). Mechanism: Thioglycolic Acid (TGA) capping provides solubility and prevents aggregation in biological media.

Reagents

-

Silver Nitrate (

)[4] -

Sodium Sulfide Nonahydrate (

) -

Thioglycolic Acid (TGA)[5]

-

Acetic Acid (for pH tuning) / NaOH

Step-by-Step Methodology

-

Silver-TGA Complex Formation:

-

Dissolve 0.2 mmol

in 30 mL water. -

Add 0.4 mmol TGA. The solution will turn cloudy (Ag-TGA polymer).

-

Add 1M NaOH dropwise until pH reaches 10.5. Solution becomes clear (formation of soluble Ag-TGA complex).

-

-

Sulfurization:

-

Dissolve 0.1 mmol

in 5 mL water. -

Add sulfide solution dropwise (1 drop/sec) to the Ag-TGA solution under stirring.

-

Color Change: Colorless

Light Brown

-

-

Maturation:

-

Stir at room temperature for 1 hour.

-

Optional: Hydrothermal treatment at 120°C for 4 hours increases crystallinity and quantum yield (QY).

-

-

Cleaning:

-

Use Amicon Ultra centrifugal filters (30kDa cutoff) to wash free ligands. Do not use ethanol precipitation as it strips TGA ligands.

-

Part 4: Visualization & Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis workflow, specifically how pH influences the safety and quality of the output.

Figure 1: Decision logic for Metal Sulfide synthesis. Note the critical divergence at the pH adjustment step.

Part 5: Characterization & Troubleshooting

Data Summary: Expected Properties

| Parameter | CdS (Protocol A) | Ag₂S (Protocol B) |

| Appearance | Bright Yellow to Orange | Dark Brown / Black |

| Emission | Visible (450–550 nm) | NIR (800–1100 nm) |

| Crystalline Phase | Cubic (Zinc Blende) | Monoclinic (Acanthite) |

| Hydrodynamic Size | 5 – 10 nm | 15 – 25 nm |

| Stability | Months (Dark, 4°C) | Weeks (Oxidation prone) |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| No Precipitate | pH too low (complex too stable) or old | Increase pH to >11; Use fresh |

| Polydispersity | Slow injection speed. | Inject |

| Precipitate Aggregation | Insufficient capping agent. | Increase Citrate/TGA to Metal ratio (try 4:1). |

| Blue Shift (over time) | Photo-oxidation (CdS). | Store samples in the dark; purge storage vials with |

References

-

LaMer, V. K., & Dinegar, R. H. (1950). Theory, Production and Mechanism of Formation of Monodispersed Hydrosols. Journal of the American Chemical Society. Link

-

Brus, L. E. (1984). Electron–electron and electron‐hole interactions in small semiconductor crystallites: The size dependence of the lowest excited electronic state. The Journal of Chemical Physics. Link

-

Jiang, P., et al. (2012). Water-Soluble Ag2S Quantum Dots for Near-Infrared Fluorescence Imaging. Angewandte Chemie International Edition. Link

-

Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide Hazards. Link

-

Xiong, Y., et al. (2007). Synthesis of Silver Sulfide Nanoparticles via a Simple Aqueous Route.[6] Journal of Solid State Chemistry. Link

Sources

- 1. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. rsc.org [rsc.org]

- 5. Wet chemical synthesis of TGA capped Ag2S nanoparticles and their use for fluorescence imaging and temperature sensing in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chalcogen.ro [chalcogen.ro]

Application Notes & Protocols: Preparation and Standardization of Sodium Sulfide Solution

Abstract

This document provides a comprehensive guide for the preparation, standardization, and handling of sodium sulfide (Na₂S) standard solutions from its nonahydrate form (Na₂S·9H₂O). Given the inherent instability and impurities of solid sodium sulfide, direct preparation of a standard solution by weight is unreliable. These protocols detail a robust methodology for creating a stock solution and accurately determining its concentration via iodometric back-titration, a widely accepted and accurate analytical method. This guide is intended for researchers, scientists, and drug development professionals who require accurately prepared sulfide solutions for their work.

Introduction: The Challenge of a Stable Sulfide Standard

Sodium sulfide nonahydrate (Na₂S·9H₂O) is the most common starting material for preparing aqueous sulfide solutions. However, it presents several challenges that preclude its use as a primary standard:

-

Hygroscopic Nature : The compound readily absorbs moisture from the atmosphere, altering its mass and making accurate weighing difficult.[1]

-

Efflorescence and Variable Hydration : Conversely, it can lose waters of hydration, further complicating accurate mass-based concentration calculations. It's noted that precise standards cannot be prepared by simply weighing the salt due to this variable water of hydration.[2]

-

Oxidation and Degradation : Na₂S·9H₂O is susceptible to oxidation by atmospheric oxygen, especially in the presence of light and moisture.[3][4][5] This process can form various polysulfides, thiosulfates, and sulfates, leading to a decrease in the actual sulfide concentration. Commercial grades are often yellow to brick red, indicating the presence of polysulfides.[6]

-

Hydrolysis : In aqueous solutions, the sulfide ion (S²⁻) undergoes hydrolysis to form hydrosulfide (HS⁻) and hydrogen sulfide (H₂S), with the equilibrium being pH-dependent.[6][7] Exposure to air can lead to the loss of volatile H₂S, further altering the concentration.[8]

Due to these factors, it is imperative to standardize any prepared sodium sulfide solution to determine its precise molarity before use. The most common and reliable method for this is iodometric titration.[8][9]

Safety & Handling Precautions

Sodium sulfide and its solutions are hazardous. All procedures must be conducted in a well-ventilated chemical fume hood.[3][10][11]

-

Toxicity : Sodium sulfide is toxic if swallowed and harmful in contact with skin.[12]

-

Corrosivity : It is strongly alkaline and can cause severe skin burns and eye damage.[12][13]

-

Hydrogen Sulfide Release : Contact with acids liberates highly toxic and flammable hydrogen sulfide (H₂S) gas.[6][10][12] H₂S has a characteristic "rotten egg" smell, but olfactory fatigue can occur at higher concentrations, making it an unreliable warning signal.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles or a face shield.[3][10][14]

-

Storage : Store solid Na₂S·9H₂O and prepared solutions in tightly sealed, corrosion-resistant containers in a cool, dry, and dark place, away from acids and oxidizing agents.[10][11] Storage below 10°C is recommended to enhance stability.[4]

-

Waste Disposal : All waste containing sodium sulfide must be collected and disposed of as hazardous waste according to institutional guidelines.[3] Do not dispose of down the drain.[3]

Experimental Protocols

Preparation of Approximate 0.1 M Sodium Sulfide Stock Solution

This protocol describes the preparation of a ~0.1 M Na₂S solution. The exact concentration will be determined in the subsequent standardization step.

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O), analytical reagent grade (≥98.0%)

-

Deionized (DI) water, recently boiled and cooled to remove dissolved oxygen

-

Volumetric flask (1000 mL)

-

Glass-stoppered storage bottle (amber)

Procedure:

-

Deoxygenate Water : Boil a sufficient volume of DI water for at least 15-20 minutes to expel dissolved oxygen. Allow it to cool to room temperature in a sealed container or under a nitrogen atmosphere.

-

Weighing : Quickly weigh approximately 24.02 g of Na₂S·9H₂O. The crystals should be as clear and colorless as possible; discolored (yellow/red) crystals indicate significant oxidation and should be avoided or rinsed with a small amount of deoxygenated water if necessary.

-

Dissolution : Transfer the weighed solid into a 1000-mL volumetric flask. Add approximately 500 mL of the boiled, cooled DI water. Swirl gently to dissolve the crystals completely.

-

Dilution to Volume : Once fully dissolved, dilute the solution to the 1000 mL mark with the deoxygenated DI water.

-

Storage : Immediately transfer the solution to a labeled, airtight amber glass bottle to protect it from light and air. The solution should be standardized as soon as possible, as its concentration will change over time. When stored in a refrigerator, the stock solution's stability is limited, often remaining usable for only a day.

Standardization by Iodometric Back-Titration

Principle: This method involves adding the prepared sulfide solution to an excess of a standardized iodine (I₂) solution in an acidic medium. The sulfide ions (S²⁻) are oxidized to elemental sulfur (S) by the iodine. The unreacted iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The difference between the initial amount of iodine and the amount that reacted with the thiosulfate allows for the calculation of the amount of iodine that reacted with the sulfide, and thus the sulfide concentration.[8]

Key Reactions:

-

Oxidation of Sulfide: S²⁻ + I₂ → S(s) + 2I⁻

-

Titration of Excess Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Materials:

-

~0.1 M Sodium Sulfide solution (prepared in section 3.1)

-

Standardized 0.025 N Iodine solution

-

Standardized 0.1 N Sodium Thiosulfate solution

-

6 M Hydrochloric acid (HCl)

-

Starch indicator solution (1%)

-

Burettes (50 mL), volumetric pipettes (25 mL), Erlenmeyer flasks (250 mL)

Procedure:

-

Blank Titration : a. Pipette 25.00 mL of the standard 0.025 N iodine solution into a 250-mL Erlenmeyer flask. b. Add approximately 100 mL of DI water. c. Add 2 mL of 6 M HCl. d. Titrate with the standard 0.1 N sodium thiosulfate solution until the solution turns a pale straw color. e. Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black. f. Continue titrating dropwise with sodium thiosulfate until the blue color disappears completely. g. Record the volume of sodium thiosulfate used for the blank (V_blank). Repeat for precision.

-

Sample Titration : a. Pipette 25.00 mL of the standard 0.025 N iodine solution into a 250-mL Erlenmeyer flask. b. Add 2 mL of 6 M HCl. c. Crucial Step : Immediately and carefully pipette 25.00 mL of the prepared sodium sulfide solution into the acidified iodine solution, discharging the pipette tip below the surface of the liquid to minimize loss of H₂S gas.[15] Swirl the flask gently. A milky white or pale yellow precipitate of sulfur will form. d. Titrate the excess iodine with the standard 0.1 N sodium thiosulfate solution until the solution is a pale straw color. e. Add 1-2 mL of starch indicator solution and continue titrating until the blue color disappears. f. Record the volume of sodium thiosulfate used for the sample (V_sample). Repeat for precision.

Calculations:

-

Volume of thiosulfate equivalent to reacted iodine: V_reacted = V_blank - V_sample

-

Moles of thiosulfate used: Moles S₂O₃²⁻ = Normality of Na₂S₂O₃ × V_reacted (in L)

-

Moles of iodine that reacted with sulfide: From the stoichiometry (I₂ + 2S₂O₃²⁻), the mole ratio of I₂ to S₂O₃²⁻ is 1:2. Moles I₂ = 0.5 × Moles S₂O₃²⁻

-

Moles of sulfide in the sample aliquot: From the stoichiometry (S²⁻ + I₂), the mole ratio of S²⁻ to I₂ is 1:1. Moles S²⁻ = Moles I₂

-

Molarity of the Sodium Sulfide Solution: Molarity (M) of Na₂S = Moles S²⁻ / Volume of Na₂S solution used (in L)

Data Presentation and Visualization

Table 1: Quantitative Parameters for Preparation and Standardization

| Parameter | Value/Range | Rationale/Source |

| Formula Weight of Na₂S·9H₂O | 240.18 g/mol | --- |

| Purity of Reagent Grade Na₂S·9H₂O | ≥98.0% | Commercial specification for reliable starting material.[4] |

| Target Concentration | ~0.1 M | A common starting concentration for many applications. |

| Mass of Na₂S·9H₂O per 1000 mL | ~24.02 g | Based on formula weight for the target concentration. |

| Stability of Stock Solution | Approx. 1 day (refrigerated) | High susceptibility to oxidation requires prompt use. |

| Standardization Method | Iodometric Back-Titration | Accurate and well-established method for sulfide determination.[8][9] |

Diagram 1: Workflow for Standard Sodium Sulfide Solution

Caption: Workflow from solid Na₂S·9H₂O to a standardized solution.

Conclusion

The preparation of a sodium sulfide standard solution requires more than simple dissolution by weight. The inherent instability of the hydrated salt necessitates a two-part process: careful preparation of a stock solution followed by immediate and accurate standardization. The iodometric back-titration method provides a reliable and robust means of determining the precise concentration. By adhering to the stringent safety protocols and the detailed experimental steps outlined in this guide, researchers can confidently prepare and utilize sodium sulfide solutions with known molarity, ensuring the accuracy and reproducibility of their experimental results.

References

-

Drexel University. (2013, October 23). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. [Link]

-

Qingdao Hisea Chem Co., Ltd. (2025, May 18). Safety Guidelines for Handling And Storing Sodium Sulfide. [Link]

-

ChemSupply Australia Pty Ltd. (2023, May 21). Safety Data Sheet SODIUM SULFIDE. [Link]

-

Coherent Market Insights. (2025, January 8). Environmental Impact and Safety Considerations in Sodium Sulfide Handling. [Link]

-

Standard Methods. 4500-S2- F: Sulfide by Iodometry. [Link]

-

Bolis, G. B., & Morgante, V. (2001). Modification of iodometric determination of total and reactive sulfide in environmental samples. Talanta, 55(4), 751-758. [Link]

-

U.S. Geological Survey. Sulfide, titrimetric, iodometric. [Link]

-

Scribd. Iodometric Sulfide Analysis Guide. [Link]

-

Inspenet. (2024, September 25). Sodium sulfide: Applications, precautions and sustainability. [Link]

-

Sentek. DETERMINATION OF SULPHIDE IN WATER. [Link]

-

Tugrul, S., Basturk, O., Saydam, C., & Yilmaz, A. (1998). Iodometric back titration methods for hydrogen sulfide determination in anoxic Black Sea waters. TrAC Trends in Analytical Chemistry, 17(1), 1-6. [Link]

-

AusIMM. (2004, July 21). Sodium Hydrosulfide Handbook. [Link]

-

Periodic Table of the Elements. Preparation of Na2S solution. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium sulphide hydrate. [Link]

-

Hach. EZ3017 Sulphide Analyser. [Link]

-

Dojindo Molecular Technologies, Inc. Technical Manual: -SulfoBiotics- Sodium sulfide (Na2S). [Link]

-

Wikipedia. Sodium sulfide. [Link]

-

Wako Pure Chemical Industries, Ltd. (2014, December 5). SAFETY DATA SHEET. [Link]

Sources

- 1. CAS 1313-84-4: Sodium sulfide nonahydrate | CymitQuimica [cymitquimica.com]

- 2. sentek.co.uk [sentek.co.uk]

- 3. drexel.edu [drexel.edu]

- 4. Sodium Sulfide Nonahydrate USP NF Reagent Manufacturers, with SDS [mubychem.com]

- 5. ajcsd.org [ajcsd.org]

- 6. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 7. dojindo.co.jp [dojindo.co.jp]

- 8. nemi.gov [nemi.gov]

- 9. NEMI Method Summary - 4500-S2- F [nemi.gov]

- 10. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]

- 11. coherentmarketinsights.com [coherentmarketinsights.com]

- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 13. inspenet.com [inspenet.com]

- 14. ausimm.com [ausimm.com]

- 15. scribd.com [scribd.com]

Application Note: Hydrothermal Synthesis of Biocompatible ZnS Quantum Dots Using Sodium Sulfide Nonahydrate

Executive Summary

Zinc Sulfide (ZnS) quantum dots (QDs) represent a critical class of II-VI semiconductor nanocrystals characterized by a wide direct band gap (~3.68 eV for bulk cubic phase). Unlike cadmium-based counterparts (e.g., CdSe), ZnS QDs exhibit low cytotoxicity, making them ideal candidates for drug delivery vehicles and fluorescence bio-imaging .[1]

This guide details a robust hydrothermal protocol using Sodium Sulfide Nonahydrate (

Scientific Foundation & Mechanism

Why Hydrothermal?

Hydrothermal synthesis utilizes high temperature and pressure (above the boiling point of water) to increase the solubility of inorganic precursors.

-

Causality: The elevated pressure in the autoclave creates a subcritical water environment. This lowers the dielectric constant of water and increases the reaction rate, promoting high crystallinity at temperatures (

) significantly lower than solid-state methods. -

Advantage: It promotes Ostwald Ripening , where smaller, less stable particles dissolve and redeposit onto larger particles, narrowing the size distribution—a critical parameter for sharp fluorescence emission.

The Role of Sodium Sulfide Nonahydrate

is chosen for its high water solubility and rapid release of-

Critical Constraint: It is hygroscopic and prone to oxidation (

), which introduces impurity defects in the crystal lattice, quenching fluorescence. -

Control: Solutions must be prepared immediately before use, ideally in degassed water.

Nucleation & Growth Mechanism

The formation follows the LaMer model. The capping agent (MPA) controls the growth rate by binding to

Figure 1: Mechanism of MPA-capped ZnS QD formation via hydrothermal route.

Materials & Reagents

-

Zinc Source: Zinc Acetate Dihydrate (

), 99.9% trace metals basis. -

Sulfur Source: Sodium Sulfide Nonahydrate (

), -

Capping Agent: 3-Mercaptopropionic Acid (MPA), 99%.

-

pH Adjuster: Sodium Hydroxide (NaOH), 1M solution.

-

Solvent: Deionized (DI) water (

), degassed with -

Precipitant: Ethanol (Absolute).

Experimental Protocol

Phase 1: Precursor Preparation (The "Cold" Step)

Timing is critical here to prevent premature precipitation.

-

Zinc Solution: Dissolve 2.195 g (10 mmol) of Zinc Acetate in 40 mL of degassed DI water. Stir magnetically at 500 RPM.

-

Capping Addition: Add 1.06 g (10 mmol) of MPA to the Zinc solution. The solution will turn turbid (formation of Zn-thiolate complexes).

-

pH Adjustment (Critical): Dropwise add 1M NaOH until the solution becomes clear and reaches pH 10.5 .

-

Why? High pH deprotonates the thiol group (-SH

-S⁻), allowing strong binding to Zn, and prevents the formation of bulk ZnS immediately upon sulfide addition.

-

-

Sulfur Solution: In a separate beaker, dissolve 1.20 g (5 mmol) of

in 10 mL of degassed DI water.-

Note: We use a 2:1 Zn:S molar ratio. Excess Zn is required for effective surface passivation by MPA.

-

Phase 2: Hydrothermal Synthesis[2]

-

Mixing: Rapidly inject the Sulfur solution into the Zinc-MPA solution under vigorous stirring. Stir for 10 minutes.

-

Autoclave Loading: Transfer the mixture into a 100 mL Teflon-lined stainless steel autoclave. Fill to 60% capacity (max).

-

Reaction: Seal tightly and place in an oven.

-

Standard Condition: 140°C for 4 hours .

-

Variation: See Table 1 for size tuning.

-

-

Cooling: Allow the autoclave to cool naturally to room temperature (approx. 2-3 hours). Do not force cool with water, as rapid thermal shock can induce surface defects.

Phase 3: Purification (The "Self-Validating" Step)

Impurity removal is validated by the clarity of the supernatant.

-

Precipitation: Add Ethanol to the crude solution (1:1 volume ratio). The solution should turn cloudy.

-

Centrifugation: Centrifuge at 8,000 RPM for 10 minutes .

-

Decanting: Discard the supernatant (contains unreacted ions and excess MPA).

-

Redispersion: Redisperse the pellet in 10 mL DI water.

-

Repeat: Repeat the Ethanol precipitation and centrifugation 2 more times.

-

Final Storage: Redisperse the final pellet in PBS (pH 7.4) for biological use or dry under vacuum for characterization.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for ZnS QD synthesis.

Data Analysis & Troubleshooting

Tuning Particle Size (Quantum Confinement)

Reaction time and temperature directly influence the crystallite size. Larger particles have a smaller band gap (Red shift), while smaller particles have a larger band gap (Blue shift).

Table 1: Effect of Reaction Parameters on ZnS QD Properties

| Reaction Temp (°C) | Time (h) | Avg. Size (nm)* | Emission Peak (nm) | Band Gap (eV) |

| 120 | 2 | ~2.5 | 410 (Blue) | 3.95 |

| 140 (Standard) | 4 | ~3.5 | 435 (Blue) | 3.80 |

| 180 | 6 | ~5.0 | 460 (Blue-Green) | 3.65 |